1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole
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Overview
Description
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often employ advanced techniques such as alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates .
Chemical Reactions Analysis
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various complex molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that induce apoptosis .
Comparison with Similar Compounds
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological functions.
Tryptophan: An essential amino acid with a simpler structure.
Lysergic acid diethylamide (LSD): A psychoactive compound with a more complex structure.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
828252-58-0 |
---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-[(1R)-1-phenylethyl]-2,3,5,6,7,7a-hexahydroindole |
InChI |
InChI=1S/C16H21N/c1-13(14-7-3-2-4-8-14)17-12-11-15-9-5-6-10-16(15)17/h2-4,7-9,13,16H,5-6,10-12H2,1H3/t13-,16?/m1/s1 |
InChI Key |
DDSVKGFQOKCULJ-JBZHPUCOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC3=CCCCC32 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3=CCCCC32 |
Origin of Product |
United States |
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